12-Oxo-pda (12-oxo-PDA) is an endogenous plant metabolite belonging to the jasmonate family. It is synthesized from α-linolenic acid via the octadecanoid pathway. [, , , , ] In many plant species, 12-oxo-PDA is a precursor to jasmonic acid (JA), another key plant hormone. [, , , , , , , ] 12-oxo-PDA has been shown to possess distinct biological activities, acting as a signaling molecule independently of JA, and is involved in regulating plant defense, growth, and development. [, , , , , , , , , , , , ]
12-Oxo-phytodienoic acid is predominantly synthesized in plants, particularly in species such as Arabidopsis thaliana. It originates from the hydroperoxidation of linolenic acid, a polyunsaturated fatty acid, through the action of lipoxygenases. The compound is classified as an oxylipin, a class of fatty acid-derived signaling molecules involved in plant stress responses and developmental processes .
The synthesis of 12-oxo-phytodienoic acid can occur through both enzymatic and chemical methods.
In plants, the biosynthesis begins with the action of 13-lipoxygenases, which convert linolenic acid into hydroperoxy derivatives. These intermediates are then processed by allene oxide synthase and allene oxide cyclase to yield 12-oxo-phytodienoic acid. This pathway highlights the enzymatic steps that facilitate the conversion of fatty acids into bioactive compounds .
Recent studies have explored synthetic routes for 12-oxo-phytodienoic acid using organic chemistry techniques. For instance, one method involves a Wittig reaction to construct the desired carbon skeleton while controlling stereochemistry to prevent epimerization at specific carbon centers . The synthesis typically requires careful selection of reagents and reaction conditions to maximize yield and selectivity.
The molecular formula of 12-oxo-phytodienoic acid is C13H18O3, featuring a unique structure characterized by a cyclopentene ring and an α,β-unsaturated carbonyl group. The compound has several stereocenters, contributing to its biological activity. The presence of these functional groups enables it to interact with various biological targets within plant cells.
The stereochemistry of 12-oxo-phytodienoic acid is critical for its function, particularly in its ability to bind to receptors involved in plant signaling pathways .
12-Oxo-phytodienoic acid participates in several key chemical reactions within plants:
The mechanism of action for 12-oxo-phytodienoic acid primarily involves its role as a signaling molecule:
12-Oxo-phytodienoic acid exhibits distinct physical and chemical properties:
These properties are essential for understanding how 12-oxo-phytodienoic acid behaves in biological systems and its potential applications .
The scientific applications of 12-oxo-phytodienoic acid are diverse:
12-Oxo-phytodienoic acid (OPDA) is synthesized via the octadecanoid pathway within chloroplasts, where precursor fatty acids undergo sequential oxygenation and cyclization. The process initiates with 13-lipoxygenases (13-LOX), which catalyze the dioxygenation of α-linolenic acid (18:3) and hexadecatrienoic acid (16:3) to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) and 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT), respectively [1] [9]. These hydroperoxides are subsequently converted by allene oxide synthase (AOS) into unstable epoxides (allene oxides). Allene oxide cyclase (AOC) then cyclizes these intermediates to produce cis-(+)-OPDA (from 18:3) and dinor-OPDA (dn-OPDA, from 16:3), both characterized by a reactive α,β-unsaturated carbonyl group [1] [4] [9].
The final enzymatic step involves 12-oxophytodienoate reductase (OPR), specifically OPR3 in Arabidopsis, which reduces OPDA to 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This reaction occurs in peroxisomes and requires NADPH as a cofactor [9] [10]. Notably, OPR enzymes exhibit substrate specificity: OPR subgroup II (e.g., AtOPR3, TaOPR2 in wheat) selectively reduces the naturally occurring enantiomer cis-(+)-OPDA, whereas subgroup I enzymes act on non-biological isomers [10].
Table 1: Key Enzymes in OPDA Biosynthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
13-Lipoxygenase (LOX) | Dioxygenation of 18:3/16:3 to hydroperoxy fatty acids | Chloroplast |
Allene oxide synthase (AOS) | Conversion of hydroperoxides to unstable allene oxides | Chloroplast |
Allene oxide cyclase (AOC) | Cyclization of allene oxides to cis-OPDA or dn-OPDA | Chloroplast |
OPR3 (Subgroup II) | NADPH-dependent reduction of OPDA to OPC-8:0 | Peroxisome |
JASSY/OPDAT1 | OPDA transporters across plastid membranes | Plastid envelope |
OPDA synthesis is compartmentalized: initial steps occur in chloroplasts, while subsequent modifications occur in peroxisomes. After formation in plastids, OPDA is exported via transporters such as JASSY or OPDAT1 [1] [4]. Transport into peroxisomes requires the ATP-binding cassette transporter COMATOSE (CTS/PXA1), which facilitates OPDA uptake for β-oxidation [2] [9]. Within peroxisomes, OPDA undergoes three rounds of β-oxidation to form jasmonic acid (JA). This process involves:
Genetic evidence confirms this pathway: Mutants defective in peroxisomal β-oxidation (cts, acx1 acx2, kat2) accumulate OPDA but fail to produce JA, leading to impaired stress responses and developmental defects [2] [9].
Trienoic fatty acids serve as the primary precursors for OPDA. α-Linolenic acid (18:3) and hexadecatrienoic acid (16:3) are released from chloroplast membrane lipids—predominantly monogalactosyldiacylglycerol (MGDG)—by lipases such as DAD1 and DONGLE [1] [4]. Intriguingly, OPDA and dn-OPDA can be esterified back to galactolipids, forming bioactive compounds termed arabidopsides. These include:
Arabidopsides accumulate rapidly during stress (e.g., wounding or pathogen attack) and serve dual roles: as antimicrobial agents and as reservoirs for the gradual release of free OPDA/JA [3] [5]. Their biosynthesis may occur via re-esterification of free OPDA or direct oxidation of lipid-bound fatty acids, though enzymatic mechanisms remain debated [3].
Table 2: Major Arabidopsides and Their Functions
Arabidopside | Composition | Biological Role |
---|---|---|
A | MGDG with OPDA at sn-1, dn-OPDA at sn-2 | Root growth inhibition |
E | MGDG with two OPDA, one dn-OPDA | Antibacterial; accumulates during hypersensitive response |
G | MGDG with three OPDA molecules | Antifungal; released during wounding |
F | MGDG with dn-OPDA at sn-2 | Senescence promotion in barley |
OPDA levels are tightly regulated through conjugation to modulate its bioavailability and signaling activity:
OPDA also activates COI1-independent pathways, exemplified by its ability to induce defense genes in JA-deficient mutants (e.g., opr3). Key mechanisms include:
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